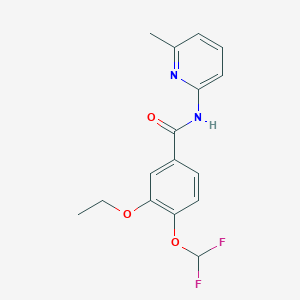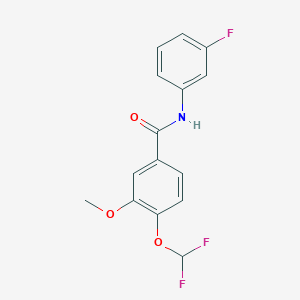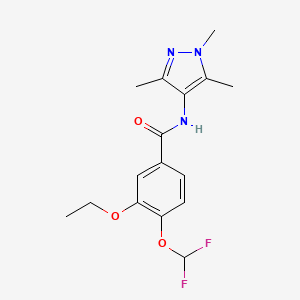
4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide
概要
説明
4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a difluoromethoxy group, an ethoxy group, and a methylpyridinyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(difluoromethoxy)-3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 6-methyl-2-aminopyridine to yield the benzamide.
Introduction of Functional Groups: The difluoromethoxy and ethoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethyl ether and ethyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may require the development of purification methods to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or ethoxy groups, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the difluoromethoxy group may enhance the compound’s binding affinity to certain receptors, while the ethoxy group may influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-(methoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-(difluoromethoxy)-3-methoxy-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-(difluoromethoxy)-3-ethoxy-N-(pyridin-2-yl)benzamide: Similar structure but without the methyl group on the pyridine ring.
Uniqueness
The uniqueness of 4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide lies in the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both difluoromethoxy and ethoxy groups, along with the methylpyridinyl moiety, makes this compound distinct from its analogs and potentially more effective in certain applications.
特性
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3/c1-3-22-13-9-11(7-8-12(13)23-16(17)18)15(21)20-14-6-4-5-10(2)19-14/h4-9,16H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOKWWWPBRYGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=N2)C)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(DIFLUOROMETHOXY)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHOXYBENZAMIDE](/img/structure/B4377620.png)


![4-(difluoromethoxy)-3-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B4377650.png)
![4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B4377657.png)
![4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4377662.png)
![4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4377664.png)



![N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4377706.png)
![N-(benzyloxy)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4377710.png)
![N-[(4-methylbenzyl)oxy]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4377712.png)
